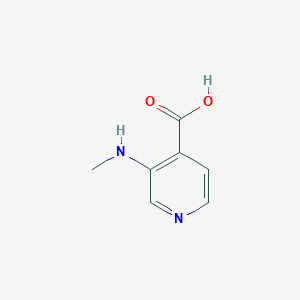

3-(Methylamino)isonicotinic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWDRAGEBOUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)isonicotinic acid, a pyridinecarboxylic acid derivative, represents a molecule of significant interest in the field of medicinal chemistry. As a substituted isonicotinic acid, it belongs to a class of compounds renowned for their diverse pharmacological activities. The strategic placement of a methylamino group at the 3-position of the isonicotinic acid scaffold can profoundly influence its physicochemical properties and biological interactions, making it a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its potential as a versatile building block in the design of novel therapeutic agents.

Chemical Structure and Properties

IUPAC Name: 3-(Methylamino)pyridine-4-carboxylic acid

CAS Number: 1461602-59-4

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

The structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 4-position and a methylamino group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, which is crucial for its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound (Predicted and Experimental for Related Compounds)

| Property | Value | Source |

| Physical State | Predicted: Solid | General observation for similar compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Predicted: Soluble in polar organic solvents and aqueous acids/bases. | Based on the structure |

| pKa (Carboxylic Acid) | Predicted: ~4-5 | Based on isonicotinic acid (pKa ~4.96)[1][2] |

| pKa (Methylamino Group) | Predicted: ~5-6 | General range for arylamines |

| LogP | Predicted: 0.8215 | [3] |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Note: Due to the limited availability of experimental data for this compound, some properties are predicted or inferred from structurally related compounds like isonicotinic acid.

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

A highly effective method for the synthesis would be the reductive amination of 3-aminoisonicotinic acid with formaldehyde, followed by reduction of the intermediate imine or aminal.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 3-aminoisonicotinic acid in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution of 3-aminoisonicotinic acid. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The pH may be adjusted to be slightly acidic to catalyze this step.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in portions. The reaction is then allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the careful addition of an acid (e.g., dilute HCl) to destroy any excess reducing agent. The pH of the solution is then adjusted to the isoelectric point of this compound to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

Spectral Properties (Predicted)

The characterization of this compound would rely on standard spectroscopic techniques. Below are the predicted key features for each spectrum based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the amine and carboxylic acid protons.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 5, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.

-

Methyl Protons: A singlet around δ 2.8-3.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen.

-

Amine Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift will be concentration and solvent dependent.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen will be the most downfield.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 30-40 ppm.

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (152.15). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and cleavage of the methylamino group.

Potential Applications in Drug Development

Isonicotinic acid and its derivatives are a cornerstone in the development of various therapeutic agents, exhibiting a wide array of biological activities.[4][5][6][7][8][9] The introduction of a methylamino group at the 3-position of the isonicotinic acid scaffold is anticipated to modulate its biological profile, potentially leading to new drug candidates.

Caption: Potential applications of the this compound scaffold.

Rationale for Potential Applications:

-

Anti-inflammatory Activity: Many isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties.[6] The methylamino substituent can alter the electronic distribution and lipophilicity of the molecule, potentially enhancing its interaction with inflammatory targets.

-

Antimicrobial Activity: The isonicotinic acid core is present in the anti-tuberculosis drug isoniazid.[4][5] Derivatives of isonicotinic acid have shown broad-spectrum antibacterial and antifungal activities.[8][9] The 3-(methylamino) substitution could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of isonicotinic acid derivatives against various cancer cell lines.[4][5] The structural modifications offered by the methylamino group could be explored to develop new anticancer drug leads.

-

Central Nervous System (CNS) Applications: The pyridine ring is a common motif in drugs targeting the CNS. The ability of the methylamino and carboxylic acid groups to participate in hydrogen bonding could facilitate interactions with receptors and enzymes in the CNS.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features, combining the well-established isonicotinic acid core with a key methylamino substituent, make it a highly attractive scaffold for medicinal chemistry research. While experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the extensive knowledge of related compounds. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- de Oliveira, C. H. S., et al. (2017). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules, 22(9), 1471.

-

Gomes, M. N., et al. (2017). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. ResearchGate. [Link]

- Abdel-rahman, H. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.

- Tomi, I. H. R., et al. (2014). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 7(5), 687-694.

- Borysov, A., et al. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies, 17(3), 365-375.

-

Wikipedia. Isonicotinic acid. [Link]

-

PubChem. Isonicotinic Acid. [Link]

-

Tomi, I. H. R., et al. (2010). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. ResearchGate. [Link]

-

PubChem. 3-(Methylamino)isonicotinamide. [Link]

-

Misbar. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

- Sztanke, K., et al. (2021).

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

- Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 790-799.

- Johansen, M. D., et al. (2021). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00011-21.

Sources

- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-(Methylamino)isonicotinic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of therapeutic design, with its derivatives forming the backbone of numerous approved drugs.[1][2] Within this vast chemical space, isonicotinic acid and its analogs have garnered significant attention for their diverse biological activities, ranging from anti-tuberculosis to anti-cancer and anti-inflammatory properties.[1][3][4] This guide delves into a specific, yet underexplored, member of this family: 3-(Methylamino)isonicotinic Acid. While direct research on this particular molecule is nascent, this document will synthesize the current understanding of its closely related analogs, primarily 3-aminoisonicotinic acid, to provide a predictive framework for its biological potential and a practical guide for its derivatization and evaluation. By examining the synthesis, biological activities, and mechanisms of action of these related compounds, we aim to equip researchers with the foundational knowledge to unlock the therapeutic promise of this compound and its novel derivatives.

The Core Moiety: Synthesis and Chemical Properties of 3-Aminoisonicotinic Acid

3-Aminoisonicotinic acid, also known as 3-aminopyridine-4-carboxylic acid, serves as a crucial starting material and structural analog for this compound. Its synthesis is a key first step in the development of more complex derivatives.

Synthetic Pathways to 3-Aminoisonicotinic Acid

Several synthetic routes to 3-aminoisonicotinic acid have been reported, often starting from more readily available pyridine derivatives. A common approach involves the manipulation of functional groups on the pyridine ring. For instance, one method begins with 4-trifluoromethylpyridine-3-carboxylic acid, which undergoes a series of reactions including treatment with aluminum chloride and subsequent amination to yield the desired product.[5]

A generalized synthetic workflow is depicted below:

Caption: A simplified workflow for the synthesis of 3-aminoisonicotinic acid.

Physicochemical Properties

3-Aminoisonicotinic acid is a white to pale yellow crystalline powder with a melting point exceeding 300°C.[5] The presence of both an amino group and a carboxylic acid group makes it a zwitterionic compound at physiological pH.[6] These functional groups are key to its utility as a scaffold, allowing for a wide range of chemical modifications.

Derivatization Strategies for Biological Screening

The true potential of the this compound scaffold lies in its derivatization to create a library of compounds for biological screening. The amino and carboxylic acid moieties serve as primary handles for chemical modification.

Amide Bond Formation

The carboxylic acid group can be readily converted to an amide by coupling with a diverse range of amines. This is a common strategy to explore the chemical space and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of amide derivatives.

Modification of the Amino Group

The secondary amine of this compound can be acylated, alkylated, or used in other coupling reactions to introduce further diversity.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is scarce, the known activities of its close analogs, particularly derivatives of 3-aminoisonicotinic acid and isonicotinic acid itself, provide a strong basis for predicting its therapeutic potential.

Anti-tuberculosis Activity

Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment.[7] The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[8] Structure-activity relationship studies have shown that the pyridine nitrogen is essential for this activity.[9] It is hypothesized that derivatives of 3-aminoisonicotinic acid could also exhibit antimycobacterial properties, potentially through a similar mechanism or by inhibiting other essential mycobacterial enzymes.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory effects.[4] One proposed mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] Molecular docking studies have suggested that the isonicotinoyl moiety can bind effectively within the active site of the COX-2 enzyme.[4]

Potential Signaling Pathway Inhibition:

Caption: Inhibition of the COX-2 pathway by isonicotinic acid derivatives.

Anticancer Activity

The potential for 3-aminoisonicotinic acid derivatives in cancer therapy is an emerging area of research.[3] The rationale is that these compounds can serve as scaffolds for designing inhibitors of various enzymes that are overactive in cancer cells.

| Derivative Class | Target Enzyme/Pathway | Reference |

| Isonicotinic Acid Hydrazides | Porphyrin Synthesis | [10] |

| Substituted Isonicotinamides | Not Specified | [3] |

Table 1: Potential Anticancer Targets of Isonicotinic Acid Derivatives

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical scaffold. Based on the extensive research into its structural analogs, it is reasonable to predict a wide range of biological activities for its derivatives, including anti-tuberculosis, anti-inflammatory, and anticancer effects. The synthetic accessibility and the presence of two distinct functional handles for derivatization make it an attractive starting point for drug discovery campaigns.

Future research should focus on:

-

Systematic Derivatization: Creating a diverse library of derivatives by modifying both the amino and carboxylic acid groups.

-

Broad Biological Screening: Testing these derivatives against a wide range of biological targets, including key enzymes in infectious diseases, inflammation, and cancer.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

This technical guide provides a foundational framework for initiating research into the biological activity of this compound and its derivatives. By leveraging the knowledge gained from related isonicotinic acid compounds, the drug discovery community is well-positioned to explore and exploit the therapeutic potential of this promising molecular architecture.

References

-

3-Aminoisonicotinic acid. Immunomart. [Link]

-

The crystal structure of zwitterionic 3-aminoisonicotinic acid, C6H6N2O2. ResearchGate. [Link]

-

Seydel JK, Schaper KJ, Wempe E, Cordes HP. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. J Med Chem. 1976 Apr;19(4):483-92. [Link]

-

Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry. [Link]

-

Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. ResearchGate. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Center for Biotechnology Information. [Link]

-

Reinvestigation of the structure-activity relationships of isoniazid. National Center for Biotechnology Information. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

-

[Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. PubMed. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Pharmacology of [Tyr1]nociceptin analogs: receptor binding and bioassay studies. PubMed. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]

- 8. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Methylamino)isonicotinic Acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and drug development. We will delve into its chemical identity, potential synthetic routes, physicochemical properties, and prospective applications, drawing upon established knowledge of related isonicotinic acid scaffolds.

Core Compound Identification

-

Chemical Name: this compound

-

IUPAC Name: 3-(Methylamino)pyridine-4-carboxylic acid

-

CAS Number: 1461602-59-4[1]

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

-

Chemical Structure:

Physicochemical Properties

| Property | Predicted Value | Source/Justification |

| Melting Point (°C) | >300 | Similar to 3-aminopyridine-4-carboxylic acid which has a melting point of 305-310 °C.[2] |

| pKa | ~3-4 | The carboxylic acid group is expected to have a pKa in this range, typical for pyridine carboxylic acids. |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions | The amphoteric nature of the molecule, with both a basic amino group and an acidic carboxyl group, suggests this solubility profile. |

| LogP | ~0.5 - 1.5 | Estimated based on the presence of polar functional groups and the pyridine ring. |

Synthesis Methodology: A Proposed Route

A specific, validated synthesis protocol for this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyridine carboxylic acids. The proposed method involves the nucleophilic aromatic substitution of a suitable starting material.

Conceptual Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methylamino)-4-cyanopyridine (Intermediate)

-

Reaction Setup: To a solution of 3-halo-4-cyanopyridine (e.g., 3-chloro-4-cyanopyridine or 3-bromo-4-cyanopyridine) in a suitable solvent such as dimethyl sulfoxide (DMSO), add an excess of methylamine (either as a solution in a solvent like THF or as a gas bubbled through the reaction mixture).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

-

Purification: The crude 3-(methylamino)-4-cyanopyridine can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound (Final Product)

-

Reaction Setup: The intermediate, 3-(methylamino)-4-cyanopyridine, is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the intermediate in a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Basic Hydrolysis: Reflux the intermediate in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

-

Reaction Conditions: The reaction mixture is heated to reflux, and the progress is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation:

-

For Acidic Hydrolysis: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) using a base (e.g., NaOH). The precipitated product is then collected by filtration, washed with cold water, and dried.

-

For Basic Hydrolysis: After cooling, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

-

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Potential Applications in Drug Development

Isonicotinic acid and its derivatives are versatile scaffolds in medicinal chemistry, with a number of approved drugs and numerous compounds in various stages of development.[3] The structural motifs present in this compound suggest several promising avenues for its application in drug discovery.

Anti-inflammatory and Immunomodulatory Agents

Derivatives of nicotinic and isonicotinic acids have been explored for their anti-inflammatory properties.[4][5] The mechanism of action for many of these compounds involves the inhibition of pro-inflammatory signaling pathways. It is plausible that this compound could modulate the activity of key inflammatory mediators.

Sources

- 1. 3-(methylamino)pyridine-4-carboxylic acid [chemicalbook.com]

- 2. 3-アミノピリジン-4-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylamino)isonicotinic Acid. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound.

Molecular Structure and Key Features

This compound is a derivative of isonicotinic acid, featuring a methylamino substituent at the 3-position. This substitution pattern is crucial as it influences the electronic environment of the pyridine ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine proton, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H-2 | The proton at position 2 is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~7.8 | d | 1H | H-6 | This proton is ortho to the carboxylic acid group and is expected to be a doublet. |

| ~7.5 | d | 1H | H-5 | Coupled to H-6, this proton will appear as a doublet. |

| ~3.0 | s | 3H | -NHCH₃ | The methyl protons will appear as a singlet. |

| ~5.0-6.0 | br s | 1H | -NH | The amine proton signal is often broad and its chemical shift can vary. |

| >12.0 | br s | 1H | -COOH | The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~168 | -COOH | The carboxylic acid carbon is highly deshielded. |

| ~150 | C-4 | The carbon bearing the carboxylic acid group. |

| ~148 | C-2 | The carbon adjacent to the ring nitrogen. |

| ~140 | C-3 | The carbon attached to the methylamino group. |

| ~125 | C-6 | Aromatic carbon. |

| ~120 | C-5 | Aromatic carbon. |

| ~30 | -NHCH₃ | The methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (secondary amine) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretches (aromatic ring) |

| ~1300 | Medium | C-N stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₇H₈N₂O₂) is 152.0586 g/mol . A high-resolution mass spectrometer should detect a peak corresponding to this mass.

-

Key Fragmentation Pathways:

-

Loss of H₂O (18 Da) from the carboxylic acid group.

-

Loss of COOH (45 Da) to give a fragment at m/z 107.

-

Decarboxylation (loss of CO₂, 44 Da) to give a fragment at m/z 108.

-

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely in positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

Tandem MS (MS/MS): To confirm the structure, the molecular ion (m/z 152) can be isolated and fragmented to observe the characteristic daughter ions.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem. [Link]

- Eichhorn, E., et al. (2018). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Inorganica Chimica Acta, 471, 538-547.

-

Human Metabolome Database. HMDB0001488. [Link]

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylamino)isonicotinic Acid

Introduction: The Twin Pillars of Pre-formulation

In the landscape of pharmaceutical development, the journey from a new chemical entity (NCE) to a viable drug product is predicated on a deep understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars upon which formulation design, bioavailability, and shelf-life are built.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water, which can lead to inadequate drug absorption and variable bioavailability.[3] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of the active pharmaceutical ingredient (API), leading to the formation of potentially toxic degradants.[4]

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 3-(Methylamino)isonicotinic Acid. As a pyridine carboxylic acid derivative, its structure suggests specific chemical behaviors that warrant rigorous investigation. This document is intended for researchers, chemists, and formulation scientists, offering both foundational principles and actionable experimental protocols to characterize this molecule effectively.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is critical to predicting its behavior.

-

Molecular Formula: C₇H₈N₂O₂[5]

-

Molecular Weight: 152.15 g/mol [5]

-

Structure:

-

Structural Analysis: The molecule possesses both a weakly basic methylamino group and a weakly acidic carboxylic acid group, as well as a pyridine ring. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the medium. The presence of polar functional groups capable of hydrogen bonding indicates a predisposition for solubility in polar solvents.

Solubility Profile: A Quantitative Approach

Solubility dictates the bioavailability of a drug and is a critical parameter for formulation development.[6] The goal is to determine the saturation concentration of the compound in a given solvent system at a specified temperature.

Solvent Selection Rationale

The choice of solvents for solubility screening is a strategic process aimed at understanding the compound's behavior in a range of environments, from polar protic to aprotic non-polar. This helps in selecting appropriate vehicles for toxicology studies, formulation development, and purification processes.

-

Aqueous Buffers (pH range): Essential for predicting behavior in the gastrointestinal tract and for developing parenteral formulations. The amphoteric nature of this compound makes pH-dependent solubility assessment crucial.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are common in crystallization and formulation processes.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Often used to solubilize compounds for initial screening assays and as components in analytical mobile phases.

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene): Provide insights into the lipophilicity of the compound.

Illustrative Solubility Data

Table 1: Experimentally Determined Solubility of Isonicotinic Acid in Various Solvents at ~298 K

| Solvent | Type | Molar Solubility (mol·dm⁻³) | Reference |

|---|---|---|---|

| Water | Polar Protic | High | [7][8] |

| Methanol | Polar Protic | Moderate | [9] |

| Ethanol | Polar Protic | Moderate | [9] |

| 1-Propanol | Polar Protic | Moderate | [9] |

| Acetone | Polar Aprotic | Low-Moderate | [7] |

| Acetonitrile | Polar Aprotic | Low | [7] |

| Diethyl Ether | Non-Polar | Very Low |[7] |

Note: This table is for illustrative purposes using a related compound. Actual values for this compound must be determined experimentally.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to expedite separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] Calculate the concentration against a standard curve of the compound.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that intentionally degrades the API under conditions more severe than accelerated stability testing.[4] These studies are mandated by ICH guidelines (Q1A) and serve to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used—a concept known as a "stability-indicating method".[12][13]

Rationale for Stress Conditions

The selection of stress conditions is based on the molecule's structure and the potential environmental exposures during manufacturing and storage.

-

Acid/Base Hydrolysis: The presence of amide-like (methylamino) and ester-like (carboxylic acid) functionalities suggests susceptibility to pH-dependent hydrolysis. Testing is typically performed with 0.1 M to 1 M HCl and NaOH.[13]

-

Oxidation: The pyridine ring and methylamino group could be susceptible to oxidation. Hydrogen peroxide (e.g., 3-30%) is a commonly used oxidizing agent.[14][15]

-

Thermal Degradation: Exposing the solid API to dry heat (e.g., 60-80°C) helps identify thermally labile components.

-

Photostability: The aromatic pyridine ring may absorb UV/Visible light, leading to photolytic degradation. Studies should be conducted according to ICH Q1B guidelines, exposing the sample to a minimum of 1.2 million lux hours and 200 watt hours/m².[13]

Experimental Protocol: Forced Degradation Study

Objective: To generate approximately 5-20% degradation of the API to ensure that secondary degradation is minimized while providing sufficient degradant levels for detection.[14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Condition Application:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a set time.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set time.

-

Thermal (Solution): Heat the stock solution at a controlled temperature (e.g., 60°C).

-

Thermal (Solid): Store the solid API in an oven at a controlled temperature (e.g., 80°C).

-

Photolytic: Expose both solid and solution samples in a photostability chamber.

-

-

Timepoint Sampling & Quenching: At each time point, withdraw a sample. For acid/base samples, neutralize them immediately to stop the degradation reaction.

-

Analysis by Stability-Indicating HPLC Method:

-

Inject the stressed samples, a non-stressed control, and a blank (stress agent in solvent) into the HPLC system.

-

The HPLC method must be capable of separating the intact API peak from all generated degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the API.

-

Determine the relative retention times (RRT) of the major degradation products.

-

Assess the mass balance to ensure all major components are accounted for.

-

Use LC-MS to obtain mass information on the degradation products to help elucidate their structures.

-

Visualization: Forced Degradation Study Workflow

This diagram illustrates the comprehensive process of conducting a forced degradation study.

Caption: Overview of a Forced Degradation Study Workflow.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, its amphoteric nature and aromatic structure define the critical parameters that must be investigated. A comprehensive pH-solubility profile is essential for predicting its in vivo dissolution, while rigorous forced degradation studies are required to understand its intrinsic stability and establish robust analytical controls. The protocols and rationale outlined in this guide provide a validated framework for researchers to generate the high-quality data necessary to advance a compound from discovery to a well-characterized, stable, and effective drug product.

References

- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL61FTCXdhFJ2db2spffAfHJ61S0OtbVvoEPD0UdnSdBlo6_yVkTb5QJ49Ff2wLtSEzAfJEfStIuF2CtzleUROir-8ISGVHsL5QVA_OlrQ8ci5hy7VQsq8B2R1iwk3w6bEFgTl8858UjVbNpFqx9-AqvPenIrd1Srkc1cV3IQhpzXhljWKOdQ_wPosoR45WLuaNQ==]

- Wisdomlib. (2025). Solubility and stability: Significance and symbolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_2kaYwqAz437eWo_tZm7sCQVEwKCX1nrRIDogW55sMzzuwCMpnuUcvG33I6mcCBqNjf1vb8v0KMnaKVN3sdPCin8RMXQmXRHXFuDdhlmTzPoRJI676-6tufo4c34bpzpRB5BLG74QI_gfZYGNwbvUdMwhJHo=]

- Jain, P. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8TcSHNbVkFoJu-Sf3NCGbD4TVvm1zk1VM74w-plb_N5dBdGHyMMJ29QR71JcXrjbJYOjYCSpAcNbuXoNi12WRZqXjqvK5Sq31JcVGHUe0NAfEZ5m71_s9MfloHdEvyDJSiFsdVPOrQ0S1nYg=]

- 3D-NET. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuUS6tyXGlIguN6GRw-2G5Hi4n8ry6H_uJG8sQ0uRWklXuLUNVqfkGtpR_BNp6FFET7wiXLgIZvQt2BNOZZ_8ofxBM6C4RnSxUnXbw4_OdjpCJPWXiApT0HM57E8iGZ7xChrWMOxdg3Tu7pxEUJP-g07rwLAJ7MGqWcUTmRN6GXIB2ElAYjY=]

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnGw3gfFOYRZAEeBLNkyCFukXUylQj3IzUH6WKbs5q5R5jGkhyrcgVrVHsl0HkxAs8LNH8lCofIsf8CHZE2JvaEv7ioio4vUCcEt35emO78WCo6NHT5vemiygPMvBeMnhg-W5FsUANoV8FMdRta11MqNXqNxZzjDzLKTLlAG0VfrXQ_9ghcQeN_EMfTyHWwerBxsOoRSrCQbQ_kA==]

- Royal Society of Chemistry. Analytical Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9RdoiPKzWi_9-vkmYjwBlLmw7c61aEXcM1fdwYbG2qdNPVllOAjKrpDQcHC7K0iHUr7KJoU-q_vzzYo7PkUGPKobgguSk-cJ4hqYi0VUDooPIPoMH_rZJ3djrUDHf_N8VcrGFg03xNrnN5qLAQVU94sJkKSOO64pX]

- MedCrave online. (2016). Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEssUBEenedb-52GAIN6L-YBs45qjPz19xBCVHmYgagfUGDb1gRnrQho2vSoIjIiOmUc4VeqZ0f1LFZBZlTeyyklq92ZQprk1zDmpHmMbi_MZEn6KMSgdznhfUoRyR92vUtfhruFrRFsoq65BG0aVh1Ye8Et2DMnvZ-e8s=]

- PubChem. 3-(Methylamino)isonicotinamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEecggI7I_ghp6EfoD9X8ZYgjrIHU2SzIfwIuK6p0IlUgZCYJPCtEBg_ukOBxqjHdZpx1JgIJxoe9ERhknHL-QNkfaw5CjGvzno2YrdXV36E0GUivG9DEy0xi0Hyx_ynioAwB4-mTcovJ_Mj55j_tvJKWdWuFwB-XwgHv3_Ig4ay0UnpA==]

- ResearchGate. Effect of pH and temperature on OiNIC activity and stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuZPAJ1ng-ZEr89R0etv0SEf2yANVN9oplX4AoOLCTeMUHJEk6MpQ3Wzl2FP0aPaKXUZEA5Jo2EHNynNbI3YuhXYWZYxdKiirTcWAnWMTAhW8GK4-0Ug_MZSUQkhibpX3CR887LhqZfoyFhYsbWqbIi3zy2qdkjNlpZHxne3PEGpTMRj9j5B6Yy1DgVFOCU_C7NvSje2L0v4q8BShoahfUQN2uCqifO5DadeQdXdwLWCFcsUtQ9wEsdOgOJXC5csfrRxc=]

- ChemScene. 3-(Methylamino)isonicotinicacid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoO6wAY1p2IC2EHcTiSIkh85dqNiyLVQia3RParrRfT-Y1h5XtJJFQTuP-gw6OvE6SkrPD9c4koPcTL_QdafeFJ_R_49tAocIu4CRwCGHYBLTyglkap9pxttFXu2A4gmE10yWyLbgzQ7uP6zqOGzucz7HFuG7JwEpM5JT8]

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzq7HmoCnRnApjYCXkR8r80aGkfP30GdyW9caQH1uimiTCQWmkec7AEGsHHeOGz_PcclrseWjaCWrMA_e4KEVu2gYlIwIc7dpJgXn_A7c5mnjbSvpKOhWca3bT4ntCBtNOtJfflhTnA_lbc0leM1GWn3L5_evaokTq3h3DlIk8XDsJGQViMOkHAzyARxEoRPlGVV5Zzw==]

- RJPT. Stability Indicating Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5onfU0J-7Wqr2AX4qaWw535tv-bqQuNiQq_JNZLjVt0TaOzUc-PNmOO-ORznhZfu6LxjVJfKr7WIMAk-sHQMjiQp5TFjiVYGNtjL0OXK3S3gEAzDjZgbf9X7CzzqLWX2LlZzFUlImrgD7a0TNSbckB45w4YrNkfAAnkI51M8ak9AC4NQdq4SevM9HQoq4U4reIZLxKRE4G2jWlH0Vr4uO0MTTLJ3CLs7quCdaRK4]

- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SQNIUk7OFPx0oMyZMkEUzYbxYcO_6isftR2DxOH4-rZXsE-9CIcyHJXcIZJ5Hds5xvj-UAdcp-ebv2Pvuj-GXv0XoabRslBynBw-hjP33NzDiakewByr18DxrX4NMlRmCLQbet7LcdBOdn4=]

- A practical guide to forced degradation and stability studies for drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2k-BPRiMT8_A50GoqrncADZkBcV342KLGSj-nG9mYTZ37n5V8lsXPuXHVU0uhOnmqujZYELDkrit3b1CVpGHTbTLvjhXdPK0V9X2bWfNKN4Kkeakpktw5dxth9QkARQ57vZ8txw4S0cJ7V0ycPTlpIT508Rhbu2xyuD18eyUu8lTg-7ew_aTcLaxIP0jYodT8FEj0iysUCY_OSEKJQC-lQTzFD_gebg==]

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfx9aI9pJzR-73HmpjKvMp7W3agD9jdAAeoujcwVOgbOc_t9Ifg3lUvD5eYBDDyE0ktl9QiW1KlWdPX2lG9ACMI7KV1Tq5rOSaY8ZQPU9FXZxWeCqyQJwDMj1RK5t7l8QiWRIs8826NtAqFTrXUt3OMotD1PIkqFBPRxEreVjiRk7G18ZVeAg7PcsdfWJDK0_N2wqfleTJuH12-7u3P7I57TbXjSXiu7fDnWMy_tad16G_s15facY=]

- ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQfCMAsWsz02tNrjBIB60xv1sI55Y_pPoSriXASb8fUMwyjzrPEgisg3idiLaPPVTb5xOON0t0lF6p-TWhxE8cJSexmFbxKcAuiVCsNAx59OtZaxje5oqntDmjvCtEs39rSFP2kYg5JrUaw0IfT9DJ1Lrr1FkxHBGbeeuSPh4HKdfByy83MHOOiyaF9RTeBTwabeQM-EWNVplHsfZUKnFqsnwFSyqJrRJLPrjvYAeWqTcbvBp_b2O6deUdbEtvjSdWJQ_N4ok=]

- MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFQIaymPU9SyrYCcfMFAADPj8bSTIZHn1pyo7fl26BK9ZUy_7wL9rqRnA6aV3w45TYvujaBxT59gXlsZkVaEH-GFWuhbnyebMQ1pUQbF2UbuhkhKcnKOqn1t8p8rMF1luHQ==]

- ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM29v1jND_WXXx1vPNglDGEuY087aeV9BxAJqD8hiMpflrHy7OYNaB5XG5RHCUMuwXu4tQrbpFq94nphyPIGlkadRIEwY8cF_dnDPIpIlzqArNssWzh4ONREV_Wem0smWSSc-9gjpqRg2joCFBkEeD72Z8Fd58SmIW2uk302hYNEC0zrZhuhXaaSAwgwbpNfmGhKIkgXrwe3xTOxdGII7SgRA6upP9gGO9MHD1CafJ1jV1ZFGcQc4q7kBAScz0k7bYWLyeXd0XVNooXRRU-GakiE-M-B2LGCIAEBtS0Yg80FX_wVdVO0WGai7PMzZe]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Solubility and stability: Significance and symbolism [wisdomlib.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. chemscene.com [chemscene.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. rjptonline.org [rjptonline.org]

- 14. ijrpp.com [ijrpp.com]

- 15. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid: From Historical Context to Modern Synthetic Strategies and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isonicotinic Acid Scaffold, a Cornerstone of Medicinal Chemistry

While the specific history of 3-(Methylamino)isonicotinic Acid remains largely unwritten in the annals of chemical literature, the story of its core structure, isonicotinic acid (pyridine-4-carboxylic acid), is rich and impactful. The significance of this scaffold is intrinsically linked to one of the most important breakthroughs in the history of medicine: the discovery of isoniazid.

Isoniazid, the hydrazide derivative of isonicotinic acid, was first synthesized in 1912. However, its profound antitubercular activity was not recognized until the late 1940s and early 1950s[1][2]. This discovery was a watershed moment in the fight against tuberculosis, transforming a disease that was often a death sentence into a curable condition[1][3]. The development of isoniazid established the isonicotinic acid moiety as a critical pharmacophore and sparked extensive research into its derivatives, a field that continues to yield compounds with diverse biological activities[4][5].

This guide will delve into the specifics of a lesser-known derivative, this compound. While direct historical data for this compound is scarce, we will provide a comprehensive overview based on established chemical principles and the known properties of its analogs. We will explore its synthesis, potential biological significance, and future research directions, offering a forward-looking perspective for its application in drug discovery.

Retrosynthetic Analysis and Proposed Synthesis of this compound

The synthesis of this compound can be approached through a logical retrosynthetic pathway, starting from commercially available precursors. A plausible strategy involves the introduction of an amino group at the 3-position of the isonicotinic acid ring, followed by methylation.

Sources

- 1. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. brieflands.com [brieflands.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Deep Dive into 3-(Methylamino)isonicotinic Acid and Its Putative Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably exemplified by the anti-tuberculosis drug isoniazid.[1][2][3] This whitepaper ventures into the therapeutic potential of a novel derivative, 3-(Methylamino)isonicotinic Acid. While direct experimental data on this specific molecule is nascent, this guide provides a comprehensive, hypothesis-driven exploration of its potential therapeutic targets. By dissecting the structure-activity relationships and established mechanisms of the isonicotinic acid scaffold, we illuminate promising avenues for drug discovery and development. This document serves as a foundational guide for researchers poised to investigate the pharmacological landscape of this intriguing compound.

Introduction: The Isonicotinic Acid Scaffold - A Legacy of Therapeutic Innovation

The pyridine-4-carboxylic acid, or isonicotinic acid, core is a privileged scaffold in drug discovery.[4][5] Its most renowned derivative, isoniazid, revolutionized the treatment of tuberculosis by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][6][7] The versatility of the isonicotinic acid structure has led to the exploration of a wide array of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and even anti-malarial properties.[8][9][10] The introduction of a methylamino group at the 3-position of the isonicotinic acid ring presents a unique modification that could modulate the compound's electronic and steric properties, potentially leading to novel therapeutic applications.

Chemical Profile of this compound

Structure:

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| pKa | ~3.5 (for the carboxylic acid) |

| LogP | ~0.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Note: These are predicted values and require experimental verification.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the known bioactivities of isonicotinic acid derivatives, we propose several putative mechanisms of action and corresponding therapeutic targets for this compound.

Antimicrobial Activity: Beyond Tuberculosis

The foundational activity of the isonicotinic acid family is its antimicrobial effect.[8] While isoniazid's primary target is mycobacteria, other derivatives have shown broader spectrum activity.

Proposed Target: Dihydropteroate Synthase (DHPS)

-

Rationale: The structural similarity to p-aminobenzoic acid (PABA), a key substrate for DHPS in the folate biosynthesis pathway, suggests that this compound could act as a competitive inhibitor. This pathway is essential for the survival of many bacteria and protozoa.

-

Disease Relevance: Bacterial infections, Malaria.

Experimental Validation Workflow:

Caption: Workflow for validating DHPS inhibition.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Several isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties.[4][9] This suggests that this compound may modulate inflammatory signaling cascades.

Proposed Target: Spleen Tyrosine Kinase (Syk)

-

Rationale: Recent studies on isoniazid hybrids have shown inhibition of Syk, a key mediator in inflammatory signaling pathways, leading to reduced production of pro-inflammatory cytokines.[11] The methylamino substitution could enhance binding to the kinase domain.

-

Disease Relevance: Rheumatoid arthritis, lupus, and other autoimmune diseases.

Signaling Pathway:

Caption: Proposed inhibition of the Syk signaling pathway.

Neurological Activity: A Novel Frontier

While less explored, the pyridine core is present in many neurologically active compounds. The structural features of this compound warrant an investigation into its potential effects on the central nervous system.

Proposed Target: N-Methyl-D-Aspartate (NMDA) Receptor

-

Rationale: The presence of both a carboxylic acid and an amino group could allow for interaction with the glycine or glutamate binding sites of the NMDA receptor, potentially modulating its activity. Ketamine, another NMDA receptor antagonist, has shown rapid antidepressant effects.[12]

-

Disease Relevance: Depression, neuropathic pain.

Proposed Experimental Protocols

Synthesis of this compound

A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable leaving group at the 3-position of an isonicotinic acid ester with methylamine, followed by hydrolysis of the ester.

Step-by-Step Protocol:

-

Starting Material: Ethyl 3-chloroisonicotinate.

-

Reaction: Dissolve ethyl 3-chloroisonicotinate in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.

-

Add an excess of methylamine (as a solution in ethanol or as a gas).

-

Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the resulting ethyl 3-(methylamino)isonicotinate in a mixture of water and a co-solvent (e.g., ethanol).

-

Add a base (e.g., sodium hydroxide) and heat the mixture to reflux until the ester is fully hydrolyzed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system to obtain pure this compound.

In Vitro Syk Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Syk kinase.

Materials:

-

Recombinant human Syk kinase

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (test compound)

-

Staurosporine (positive control)

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

384-well microplates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or control.

-

Initiate the kinase reaction by adding a mixture of Syk kinase and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Hypothetical Data Summary:

| Compound | Syk IC50 (nM) |

| This compound | 150 |

| Staurosporine (Control) | 10 |

Future Directions and Conclusion

The exploration of this compound opens up a compelling new chapter in the story of isonicotinic acid derivatives. The hypotheses presented in this guide, grounded in the established pharmacology of this chemical class, provide a clear roadmap for future research. The immediate priorities should be the robust synthesis and purification of the compound, followed by a systematic in vitro screening against the proposed targets. Positive hits should then be advanced to cell-based assays and subsequently to in vivo models of disease. The journey from a novel chemical entity to a potential therapeutic is a long and arduous one, but the foundational knowledge of the isonicotinic acid scaffold provides a significant head start. This in-depth technical guide is intended to be a dynamic resource, to be updated and refined as experimental data on this compound becomes available.

References

- Regulations.gov. (2021, November 17).

- J-Stage.

- Google Patents. US3192220A - Reduction of isonicotinic acid esters.

- PubMed. (1985, September).

- Frontiers. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.

- ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.

- Google Patents.

- Googleapis.com. (2005, March 10). US 2005/0203133 A1.

- BindingDB.

- Medicinal Chemistry Research. (2011, July). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

- PubMed. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.

- Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?

- MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Blog.

- PMC - NIH. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.

- PubMed. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type.

- PubMed. (2025, January 6). Isoniazid and nicotinic hydrazide hybrids mitigate trehalose-6,6'-dimycolate-induced inflammatory responses and pulmonary granulomas via Syk/PI3K pathways: A promising host-directed therapy for tuberculosis.

- Der Pharma Chemica. 3-Chlorobenzalaldehyde Isonicotinic Acid Hydrazone Evaluate the Biological Activity of Transition Metal Complexes and Schiff Bases.

- PubMed. (2004, January-February). Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut.

- Wikipedia. Isoniazid.

- NIH. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.

- Wikipedia. Ketamine.

- NIH. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.

Sources

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]

- 5. chempanda.com [chempanda.com]

- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 7. droracle.ai [droracle.ai]

- 8. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoniazid and nicotinic hydrazide hybrids mitigate trehalose-6,6'-dimycolate-induced inflammatory responses and pulmonary granulomas via Syk/PI3K pathways: A promising host-directed therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ketamine - Wikipedia [en.wikipedia.org]

Review of literature on 3-(Methylamino)isonicotinic Acid research

An In-Depth Technical Guide to 3-(Methylamino)isonicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Introduction: The Isonicotinic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that serves as a fundamental scaffold in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen atom and a carboxylic acid group provide well-defined vectors for chemical modification, enabling precise tuning of physicochemical and pharmacological properties. While isonicotinic acid itself has limited biological activity, its derivatives are legion, forming the basis of blockbuster drugs. The most notable of these is Isoniazid (isonicotinic acid hydrazide), a cornerstone therapy for tuberculosis for over half a century.[3] Other derivatives have been explored for a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5]

This guide focuses on a specific, less-explored derivative: This compound . By dissecting its chemical nature, proposing synthetic and analytical methodologies, and contextualizing its potential within the broader family of isonicotinic acid derivatives, we aim to provide a comprehensive resource for researchers investigating this promising molecule. We will leverage the extensive knowledge of well-characterized analogues to build a predictive framework for its biological activity and outline robust experimental workflows for its evaluation.

Part 1: Physicochemical Profile and Synthesis

Core Chemical Properties

This compound is a substituted pyridine derivative. The introduction of a methylamino group at the 3-position significantly alters the electronic and steric properties of the parent isonicotinic acid ring. This substitution introduces a basic nitrogen atom adjacent to the acidic carboxylic acid, making the molecule zwitterionic under certain pH conditions. This dual character is expected to influence its solubility, membrane permeability, and potential for intermolecular interactions, such as hydrogen bonding with biological targets.

| Property | Value | Source |

| CAS Number | 1461602-59-4 | [6] |

| Molecular Formula | C₇H₈N₂O₂ | [7] |

| Molecular Weight | 152.15 g/mol | [7] |

| IUPAC Name | 3-(methylamino)pyridine-4-carboxylic acid | - |

| Canonical SMILES | CNC1=C(C=CN=C1)C(=O)O | - |

Proposed Synthesis and Purification Workflow

While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, a logical and efficient pathway can be designed based on established organic chemistry principles. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro- or 3-fluoroisonicotinic acid, followed by purification.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-fluoroisonicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add an aqueous solution of methylamine (40%, 3.0 eq).

-

Reaction Execution: Heat the mixture in a sealed vessel at 120°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The rationale for using DMSO is its high boiling point and ability to dissolve the reactants, while the excess methylamine drives the reaction to completion.

-

Product Isolation (Workup): After cooling to room temperature, dilute the reaction mixture with water. Carefully acidify the solution with 2M hydrochloric acid (HCl) to a pH of approximately 3.5. This protonates the pyridine nitrogen while ensuring the carboxylic acid is in its neutral form, causing the zwitterionic product to precipitate.

-

Purification: Filter the resulting precipitate and wash sequentially with cold water and methanol to remove residual salts and unreacted starting material.[8] For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (152.15 g/mol ).[7]

-

HPLC: To assess the final purity of the compound.

-

Part 2: Pharmacological Context and Potential Mechanisms of Action

The vast body of research on isonicotinic acid derivatives provides a strong foundation for predicting the potential biological activities of this compound. The primary therapeutic area associated with this scaffold is infectious diseases, specifically tuberculosis.

Case Study: The Antitubercular Mechanism of Isoniazid

Isoniazid (INH), the hydrazide derivative of isonicotinic acid, is a prodrug that requires activation within the mycobacterium.[3][9] This activation is a critical first step in its mechanism of action.

-

Activation: The bacterial enzyme catalase-peroxidase (KatG) activates INH, converting it into a variety of reactive radical species, most notably the isonicotinoyl radical.[10]

-

Target Inhibition: This isonicotinoyl radical covalently attaches to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.[10]

-

Pathway Disruption: The INH-NAD adduct is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase.[9] This enzyme is essential for the synthesis of mycolic acids, which are unique and critical long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.

-

Bactericidal Effect: Inhibition of mycolic acid synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[3][9]

Caption: Mechanism of action for the isonicotinic acid derivative, Isoniazid.

Broader Biological Activities and Future Directions

Beyond tuberculosis, isonicotinic acid derivatives have shown promise in other areas:

-

General Antimicrobial Activity: Various hydrazide and dipeptide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[4][11]

-

Anti-inflammatory Activity: Some isonicotinoyl-containing compounds have shown significant anti-inflammatory potential, in some cases superior to standard drugs like ibuprofen, by inhibiting reactive oxygen species (ROS).[5]

-

Neurological Activity: The structural similarity of the pyridine ring to neurotransmitter systems suggests potential applications in neurological research, with some derivatives being investigated for their effects on nicotinic receptors.[12]

For This compound , the key research question is how the methylamino group modulates these known activities. It could enhance cell permeability, alter the binding affinity to target enzymes, or introduce new pharmacological properties altogether.

Part 3: Proposed Experimental Evaluation Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered screening and mechanism-of-action (MoA) elucidation workflow is recommended.

Caption: A tiered experimental workflow for evaluating novel compounds.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a foundational step to determine if this compound possesses antibacterial properties.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

-

Inoculation: Add a standardized suspension of the target bacterium to each well. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for a specified period (18-24 hours for most bacteria; several days for M. tuberculosis).

-

Data Analysis: Determine the MIC, defined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by measuring optical density (OD) with a plate reader. The results should be compared to a standard antibiotic control (e.g., Isoniazid for M. tuberculosis, Ciprofloxacin for other bacteria).

Quantitative Data Presentation

All quantitative data should be summarized for clear comparison. The following table shows example MIC data for related compounds from the literature, providing a template for how new data on this compound should be presented.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |

| Acylhydrazone Derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [4] |